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M Protein epitope OF group A streptococci
Descripción general
Descripción
The M protein epitope of group A streptococci is a significant virulence factor found on the surface of Streptococcus pyogenes, a bacterium responsible for a variety of human diseases. This protein plays a crucial role in the bacterium’s ability to evade the host immune system by inhibiting phagocytosis. The M protein is highly variable, with over 80 different serotypes identified, each contributing to the pathogen’s ability to cause recurrent infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of M protein epitopes involves recombinant DNA technology. The gene encoding the M protein is cloned into an expression vector, which is then introduced into a suitable host, such as Escherichia coli. The host cells are cultured under conditions that induce the expression of the M protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of M protein epitopes follows similar principles but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors, allowing for the mass production of the protein. Downstream processing involves cell lysis, protein extraction, and purification to obtain the desired M protein epitope .
Análisis De Reacciones Químicas
Types of Reactions
The M protein epitope undergoes various biochemical interactions rather than traditional chemical reactions. These interactions include binding to host proteins, such as serum factor H, which inhibits the complement pathway and prevents opsonization .
Common Reagents and Conditions
The common reagents used in the study of M protein interactions include antibodies, complement proteins, and various host cell receptors. Experimental conditions often involve physiological pH and temperature to mimic the natural environment of the host organism .
Major Products Formed
The primary outcome of these interactions is the inhibition of the host immune response, allowing the bacterium to evade phagocytosis and establish infection .
Aplicaciones Científicas De Investigación
Vaccine Development
The M protein is a key candidate for vaccine formulation against GAS infections. Several studies have demonstrated the potential of M protein-based vaccines to elicit protective immune responses.
Multivalent Vaccines
- Hexa-Valent and 30-Valent Vaccines : Initial studies developed a hexa-valent vaccine using N-terminal subunits from various M-protein types, which showed immunogenicity without cross-reactivity to human heart tissue. This was later advanced to a 30-valent vaccine, which covers a broader range of GAS strains and has shown promising results in clinical trials .
- StreptAvax : This 26-valent vaccine candidate includes N-terminal subunits from 26 different M-protein types. It has been shown to induce antibodies against non-vaccine serotypes, although its coverage in developing regions remains limited .
Epitope-Based Vaccines
- C-terminal Peptides : Research indicates that the C-terminal sequences of the M protein are highly conserved across different strains, making them suitable for epitope-based vaccines. These vaccines have demonstrated protective immunity in animal models .
- Biopolymer Particle Approach : A novel strategy involves displaying M protein-derived peptides on biopolymer particles, enhancing their immunogenicity when formulated with adjuvants like aluminum hydroxide .
Diagnostic Applications
M protein epitopes are also utilized in diagnostic assays to identify GAS infections and related autoimmune conditions:
- Cross-Reactivity with Cardiac Myosin : Studies have shown that antibodies against M protein can cross-react with cardiac myosin, which is relevant for diagnosing rheumatic fever. Elevated levels of these antibodies in patients with acute rheumatic fever indicate a potential diagnostic marker .
- Immunoassays : Enzyme-linked immunosorbent assays (ELISA) employing M protein fragments can detect specific antibodies in patient sera, aiding in the diagnosis of streptococcal infections and associated autoimmune diseases .
Understanding Pathogenesis
Research into M protein epitopes has provided insights into the pathogenesis of GAS infections:
- Autoimmunity and Rheumatic Fever : The cross-reactivity between M protein epitopes and host tissues, particularly cardiac myosin, has been linked to the development of autoimmune conditions such as rheumatic fever. Studies show that T-cells specific to M protein can induce valvulitis in animal models .
- Adhesion Mechanisms : The role of the M protein in bacterial adhesion has been investigated, revealing that while it is not the primary adhesin, it facilitates microcolony formation on epithelial surfaces, contributing to colonization and infection .
Case Study: Vaccine Trials
A Phase II clinical trial for the 30-valent vaccine demonstrated significant antibody responses against multiple GAS serotypes, indicating its potential effectiveness in preventing streptococcal infections across diverse populations .
Research Findings on Autoimmunity
Recent findings highlight that patients with rheumatic fever exhibit stronger antibody responses to M proteins compared to non-infected individuals, supporting the hypothesis that these proteins play a critical role in triggering autoimmune reactions following streptococcal infections .
Mecanismo De Acción
The M protein exerts its effects by binding to serum factor H, a regulatory protein that inhibits the complement pathway. This binding prevents the formation of C3 convertase, thereby inhibiting opsonization and subsequent phagocytosis by immune cells. The M protein also interacts with other host proteins, such as fibrinogen, to form a protective coat around the bacterium, further aiding in immune evasion .
Comparación Con Compuestos Similares
Similar Compounds
M-like Proteins: These proteins, such as Mrp and Enn, are genetically and functionally related to the M protein.
Fc-binding Proteins: These proteins bind to the Fc region of antibodies, preventing opsonization and phagocytosis.
Uniqueness
The M protein is unique in its ability to bind to multiple host proteins and inhibit various components of the immune system. Its high variability and numerous serotypes make it a particularly challenging target for vaccine development and immune response .
Actividad Biológica
Group A Streptococcus (GAS), primarily known for causing pharyngitis and skin infections, possesses the M protein as a major virulence factor. The M protein plays a critical role in the bacterium's ability to evade the host immune response and is a target for vaccine development. This article examines the biological activity of the M protein epitope, focusing on its structure, immunogenicity, and role in pathogenesis.
Structure and Function of M Protein
The M protein is characterized by its fibrillar coiled-coil structure, which allows it to resist phagocytosis by immune cells. This structural design contributes to the protein's antigenic variation, enabling GAS to evade immune detection. The N-terminal region of the M protein is hypervariable, with over 220 different types identified, each eliciting specific immune responses . The conserved C-terminal region, however, is crucial for eliciting cross-protective antibodies .
Table 1: Structural Characteristics of M Protein
Feature | Description |
---|---|
Structure | Fibrillar coiled-coil |
Variability | Over 220 different types |
Immunogenic Regions | Hypervariable N-terminal and conserved C-terminal |
Binding Properties | Binds to fibrinogen, fibronectin, and host plasminogen |
Immunogenicity and Vaccine Development
The immunogenic properties of M protein have made it a focal point for vaccine development. Vaccines such as StreptAnova utilize multiple hypervariable regions from different M types to elicit broad protective responses. Clinical trials have shown that these vaccines can generate opsonophagocytic antibodies that enhance bacterial clearance .
Case Study: StreptAnova Vaccine
In a study involving rabbits, the StreptAnova vaccine, which includes 30 different hypervariable regions of the M protein, demonstrated significant cross-reactivity against various M types. This was evidenced by increased opsonophagocytic killing (OPK) of GAS strains not included in the vaccine formulation . The study highlights the potential for developing a universal vaccine against GAS.
Mechanisms of Immune Evasion
GAS employs several strategies to evade the host immune system through its M protein. These include:
- Binding to Host Proteins : The M protein binds to host proteins such as fibrinogen and fibronectin, which aids in bacterial adherence and immune evasion .
- Complement System Interference : By binding to complement regulatory proteins like C4BP, GAS can inhibit opsonization and phagocytosis .
- Antigenic Variation : The hypervariable nature of the M protein allows GAS to alter its surface antigens, making it difficult for the immune system to mount an effective response .
Research Findings
Recent studies have focused on understanding the interactions between GAS and host immune components:
- Enhanced Binding : Research indicates that human antibodies can enhance fibronectin binding in certain strains of GAS, potentially leading to reduced antibody-mediated phagocytosis .
- Cross-Protective Epitopes : Identification of conserved epitopes within the M protein has provided insights into developing vaccines that can elicit broad protective immunity against multiple serotypes .
Table 2: Summary of Key Research Findings
Study Focus | Key Findings |
---|---|
Vaccine Efficacy | StreptAnova induces cross-reactive antibodies |
Immune Evasion Mechanisms | Binding to C4BP inhibits opsonization |
Antibody Interaction | Antibodies enhance fibronectin binding |
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H175N33O33/c1-47(2)41-54(103)80(148)118-58(24-18-38-111-97(105)106)85(153)121-60(26-20-40-113-99(109)110)87(155)129-68(45-75(143)144)93(161)128-66(43-49(5)6)92(160)130-67(44-74(141)142)90(158)116-53(11)79(147)131-69(46-133)94(162)122-59(25-19-39-112-98(107)108)86(154)124-62(28-32-71(135)136)82(150)115-51(9)77(145)117-56(22-13-16-36-101)83(151)120-57(23-14-17-37-102)84(152)123-61(27-31-70(104)134)89(157)132-76(50(7)8)95(163)125-63(29-33-72(137)138)88(156)119-55(21-12-15-35-100)81(149)114-52(10)78(146)127-65(42-48(3)4)91(159)126-64(96(164)165)30-34-73(139)140/h47-69,76,133H,12-46,100-103H2,1-11H3,(H2,104,134)(H,114,149)(H,115,150)(H,116,158)(H,117,145)(H,118,148)(H,119,156)(H,120,151)(H,121,153)(H,122,162)(H,123,152)(H,124,154)(H,125,163)(H,126,159)(H,127,146)(H,128,161)(H,129,155)(H,130,160)(H,131,147)(H,132,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,164,165)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXUYMBPAYIMJR-UGXKBFFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H175N33O33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746705 | |
Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2355.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152044-86-5 | |
Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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